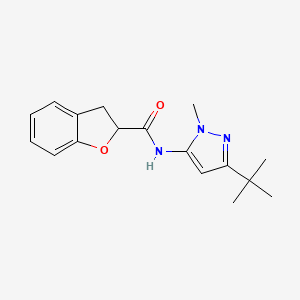![molecular formula C16H20N4O B7515953 (3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPT, and it is a derivative of piperidine and triazole. DMPT has been found to exhibit unique properties that make it useful in different research areas, including biochemistry, pharmacology, and environmental science.
作用机制
The mechanism of action of DMPT is mainly attributed to its ability to activate the mTOR pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. DMPT activates this pathway by inhibiting the activity of the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. By inhibiting TSC1/2, DMPT promotes the activation of mTOR, leading to increased cell growth and metabolism.
Biochemical and Physiological Effects:
DMPT has been found to exhibit various biochemical and physiological effects, including increased protein synthesis, enhanced glucose uptake, and improved lipid metabolism. These effects are mainly attributed to the activation of the mTOR pathway, which plays a crucial role in regulating these processes. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
实验室实验的优点和局限性
DMPT has several advantages and limitations when used in lab experiments. One advantage is its potent activation of the mTOR pathway, which makes it useful in studying cell growth and metabolism. DMPT also exhibits antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs. However, one limitation of DMPT is its potential toxicity, which may affect the validity of experimental results. Therefore, caution should be taken when using DMPT in lab experiments.
未来方向
There are several future directions for the use of DMPT in scientific research. One direction is the development of new drugs that exhibit antifungal and antibacterial properties based on the structure of DMPT. Another direction is the investigation of the potential use of DMPT in the treatment of metabolic disorders such as diabetes and obesity. DMPT's potent activation of the mTOR pathway makes it a potential candidate for the development of new drugs for the treatment of these disorders. Additionally, the use of DMPT in environmental science for the removal of pollutants from water and soil is another promising direction for future research.
合成方法
DMPT can be synthesized using different methods, including the reaction of piperidine with 4-(1,2,4-triazol-1-yl)benzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to purification and isolation to obtain pure DMPT. Other methods of synthesis include the use of other piperidine derivatives and triazole compounds.
科学研究应用
DMPT has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, DMPT has been found to act as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which is essential for regulating cell growth and metabolism. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-7-13(2)9-19(8-12)16(21)14-3-5-15(6-4-14)20-11-17-10-18-20/h3-6,10-13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUBINPLWFRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














